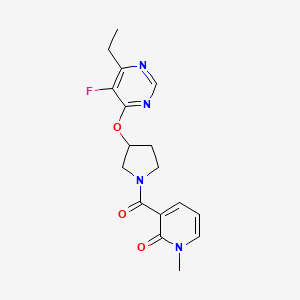
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo, chloro, and fluoro substituted compounds often involves halogenation, amide formation, and other functional group transformations. For instance, the synthesis of similar compounds has been achieved through methods such as bromodeboronation of aryl boronic acids, indicating the generality of halogenation reactions in constructing complex molecules (Ronald H. Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with bromo, chloro, and fluoro substituents is often determined using spectroscopic techniques and crystallography. For example, the molecular structure of a closely related compound was elucidated through NMR, FT-IR spectroscopies, and X-ray diffraction, revealing a monoclinic system with specific cell dimensions (Ihor Kulai & S. Mallet-Ladeira, 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Thromboxane Receptor Antagonists : A regioselective Heck cross-coupling strategy was used for the large-scale preparation of thromboxane receptor antagonists involving compounds structurally similar to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide (D. C. W. and C. Mason, 1998).
Fluorination of Aromatic Compounds : The synthesis of fluorobenzyl bromides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, has been described, showing their application in labeling neuroleptics (K. Hatano, T. Ido, & R. Iwata, 1991).
Medical and Pharmaceutical Research
Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities (V. Baranovskyi et al., 2018).
Antitumor Activities : The synthesis and in vitro antitumor activity of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have been explored, providing insights into the potential cancer-fighting properties of similar compounds (A. El-Azab et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is likely to involve interactions with its targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its structural similarity to other benzylic halides, it may influence pathways involving the metabolism of aromatic compounds .
Result of Action
Based on its structure and potential mode of action, it may influence cellular processes by interacting with specific enzymes or receptors, potentially altering their function .
Propriétés
IUPAC Name |
2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMCWVXBHZHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)
![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)
![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)
![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)
![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)